molecular formula C9H12N2O2 B3021285 ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 86477-09-0

ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No. B3021285
CAS RN: 86477-09-0
M. Wt: 180.2 g/mol
InChI Key: MGGGSJRWNQFCLE-UHFFFAOYSA-N
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Patent
US07276611B2

Procedure details

The 3a,4,5,6-Tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium ylide (971 g, 7.70 mol, made as in example 2) and 1,2-diethoxyethane (DEE, 2913 mL) are charged to a multinecked 12 L round bottom flask, is equipped with a water cooled condenser, and purged with nitrogen. The stirred solution is heated to 120-125° C. under a nitrogen atmosphere and ethyl propiolate (971 g, 9.90 mol) is added dropwise over a period of 3 hours (carbon dioxide evolution). The reaction is held at 120-125° C. for about 5 hours until the conversion is >99% (<1% of residual 3a,4,5,6-tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium ylide, by GC-MS analysis). The mixture is then concentrated under oil pump vacuum using a rotary evaporator with a bath temperature up to 70° C. to a residue. About 1.5 kg of toluene is then added to the residue and the mixture is concentrated once more. A dark oil is obtained [1218 g, 46.9% strength, (HPLC) in 41% (real yield of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, from crude 3a,4,5,6-tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium ylide].
Name
3a,4,5,6-Tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2913 mL
Type
reactant
Reaction Step One
Quantity
971 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3a,4,5,6-tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1O[N:5]=[N+:4]2[CH2:7][CH2:8][CH2:9][CH:3]12.C(OCCOCC)C.[C:18]([O:22][CH2:23][CH3:24])(=[O:21])[C:19]#C.C(=O)=O>>[N:5]1[N:4]2[CH2:7][CH2:8][CH2:9][C:3]2=[CH:2][C:19]=1[C:18]([O:22][CH2:23][CH3:24])=[O:21]

Inputs

Step One
Name
3a,4,5,6-Tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2[N+](=NO1)CCC2
Name
Quantity
2913 mL
Type
reactant
Smiles
C(C)OCCOCC
Step Two
Name
Quantity
971 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
3a,4,5,6-tetrahydro-3-oxo-3H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2[N+](=NO1)CCC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
122.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is equipped with a water cooled condenser
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated under oil pump vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator with a bath temperature up to 70° C. to a residue
ADDITION
Type
ADDITION
Details
About 1.5 kg of toluene is then added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated once more

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N=1N2C(=CC1C(=O)OCC)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.